molecular formula C4H6<br>C4H6<br>CH2=(CH)2=CH2<br>CH2CHCHCH2 B7767984 1,3-Butadiene CAS No. 25339-57-5

1,3-Butadiene

Cat. No.: B7767984
CAS No.: 25339-57-5
M. Wt: 54.09 g/mol
InChI Key: KAKZBPTYRLMSJV-UHFFFAOYSA-N
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Description

1,3-Butadiene (CAS 106-99-0) is a conjugated diene with the structure H₂C=CH–CH=CH₂. It is a colorless, flammable gas with a mild aromatic odor . Industrially, it serves as a critical monomer for synthetic rubber production, notably styrene-butadiene rubber (SBR) and polybutadiene rubber (BR), which are essential for tires, footwear, and adhesives . The Lebedev process, which converts ethanol to this compound using MgO/SiO₂ catalysts, remains a cornerstone of its production, with optimized yields achieved at 85–95 mol% MgO .

Key properties include:

  • Molecular weight: 54.09 g/mol
  • Boiling point: -4.4°C
  • Solubility: Slightly soluble in water, miscible with organic solvents .

Its conjugated double bonds enable high reactivity in polymerization and cycloaddition reactions, forming elastomers with tunable elasticity and durability . However, this compound is classified as a carcinogen, contributing to 68% of cancer risk from vehicle-related pollutants alongside benzene .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,3-Butadiene can be synthesized through several methods:

Industrial Production Methods:

Chemical Reactions Analysis

Atmospheric Oxidation Reactions

1,3-Butadiene reacts with atmospheric oxidants, primarily hydroxyl (OH) and nitrate (NO₃) radicals, forming oxygenated products:

  • OH Radical Reaction (Daytime Dominant):
    Products include acrolein (58 ± 4% yield), formaldehyde (62 ± 5%), furan (3–4%), and hydroxynitrates (7 ± 3%) such as HOCH₂CHCHCH₂ONO₂ isomers . The reaction proceeds via H-abstraction and OH addition pathways.
    C₄H₆ + OH → Productsk=6.66×1011cm3/molecule/s at 298 K[6]\text{C₄H₆ + OH → Products} \quad k = 6.66 \times 10^{-11} \, \text{cm}^3/\text{molecule/s at 298 K}[6]

  • NO₃ Radical Reaction (Nighttime):
    Forms nitrooxyhydroperoxides, carbonyl nitrates, and unsaturated hydroxycarbonyls. Major products include 1,2-epoxy-3-butene and acrolein .

  • Ozonolysis:
    Generates carbonyl oxides (Criegee intermediates), leading to secondary organic aerosols (SOA) containing glycolaldehyde , malonaldehyde , and peroxyacryloyl nitrate (APAN) .

Thermal Decomposition

At combustion temperatures (1,200–1,600 K), this compound undergoes decomposition via:

  • Direct C–C bond cleavage: Produces ethylene (C₂H₄) and acetylene (C₂H₂) .

  • Isomerization to 1,2-butadiene: Followed by decomposition into propargyl (C₃H₃) and methyl (CH₃) radicals .

Rate Constants (1 bar pressure):

Temperature (K)PathwayRate Constant (s⁻¹)
1,600C₄H₆ → C₂H₄ + C₂H₂1.2×1041.2 \times 10^4
1,600C₄H₆ → 1,2-C₄H₆ → C₃H₃ + CH₃3.5×1033.5 \times 10^3

Palladium-Catalyzed Telomerization

This compound reacts with nucleophiles (e.g., water, methanol) to form 1-octen-3-ol or 1-methoxy-2,7-octadiene via π-allylpalladium intermediates. Key steps include :

  • Oxidative coupling of two butadiene molecules.

  • Nucleophilic attack on the η³,η¹-octadiendiyl-Pd complex.

  • Ligand-dependent selectivity (e.g., N-heterocyclic carbenes increase yield by 26% compared to PPh₃) .

Hydrocyanation

In the presence of nickel catalysts, this compound forms adiponitrile (NC(CH₂)₄CN), a precursor to nylon-6,6 .

Diels-Alder Cycloaddition

This compound acts as a diene in [4+2] cycloadditions with dienophiles like maleic anhydride , yielding 4-cyclohexene-cis-dicarboxylic anhydride . Hydrolysis produces 4-cyclohexene-cis-1,2-dicarboxylic acid .

Mechanism Highlights:

  • Concerted, stereospecific reaction retaining cis-configuration.

  • Activation via thermal decomposition of 3-sulfolene to generate gaseous butadiene .

Environmental Impact and Secondary Organic Aerosols (SOA)

Photooxidation of this compound contributes to PM₂.5 via SOA formation. Key components include :

CompoundLaboratory Yield (%)Ambient Concentration (ng/m³)
Glyceric acid12.30–14.1
d-Threitol8.70–9.5
Malic acid6.5Detected
Glyoxal22.15–18

SOA exhibits an organic mass-to-carbon (OM/OC) ratio of 2.7 ± 0.09 and effective enthalpy of vaporization (ΔHvapeff\Delta H_{\text{vap}}^{\text{eff}}) of −26.08 ± 1.46 kJ/mol .

Polymerization

This compound polymerizes via free-radical or anionic mechanisms to form polybutadiene , a key component of synthetic rubber. Copolymerization with styrene yields styrene-butadiene rubber (SBR) .

Scientific Research Applications

Chemical Industry Applications

1,3-Butadiene serves as a foundational building block in the synthesis of various chemicals and materials. Key applications include:

  • Polymer Production : It is primarily used to produce styrene-butadiene rubber (SBR) and polybutadiene rubber (PBR), essential for tire manufacturing and other rubber products. These polymers are valued for their durability and elasticity .
  • Chemical Intermediates : this compound is utilized to synthesize adiponitrile, which is a precursor for nylon production. It also plays a role in producing other chemicals such as acrylonitrile-butadiene-styrene (ABS) used in electronic devices and consumer goods .

Table 1: Key Chemical Products Derived from this compound

ProductApplication
Styrene-Butadiene Rubber (SBR)Tires, footwear, adhesives
Polybutadiene Rubber (PBR)Tires, automotive parts
AdiponitrileNylon production
Acrylonitrile-Butadiene-Styrene (ABS)Electronics, consumer goods

Industrial Processes

Recent advancements have led to innovative uses of this compound in various industrial processes:

  • Catalytic Transformations : Homogeneously catalyzed processes have been developed to transform this compound into valuable chemicals. For instance, palladium-catalyzed telomerizations allow for the selective dimerization of butadiene with nucleophiles to produce compounds like 1-octene and lactones .
  • Carbonylation Reactions : Direct carbonylation processes enable the introduction of functional groups onto butadiene, enhancing its utility in synthesizing esters and carboxylic acids .

Emerging Research Applications

Research into renewable sources of this compound is gaining traction. Studies are exploring biocatalytic transformations that could provide sustainable pathways for its production . Additionally, the copolymerization of carbon dioxide with this compound is being investigated as a method to produce biodegradable materials .

Health and Safety Considerations

While this compound has significant industrial applications, it is also associated with health risks. It has been classified as a human carcinogen based on evidence from animal studies showing increased tumor incidences at various exposure levels . Consequently, safety measures are critical when handling this compound in industrial settings.

Case Study 1: Tire Manufacturing

In tire production, SBR synthesized from this compound provides superior performance characteristics such as low rolling resistance and enhanced wear resistance. The integration of high-purity butadiene has been shown to improve the overall quality of tires produced.

Case Study 2: Biodegradable Plastics

Recent research projects demonstrate the potential of using renewable resources to produce butadiene through fermentation processes. This innovation could lead to environmentally friendly alternatives to conventional petrochemical-derived plastics.

Mechanism of Action

The mechanism of action of 1,3-butadiene in chemical reactions involves its conjugated diene structure, which allows it to participate in various addition and polymerization reactions. For example:

Comparison with Similar Compounds

Structural Isomers: 1,2-Butadiene vs. 1,3-Butadiene

  • 1,2-Butadiene (CAS 590-19-2): A cumulated diene (H₂C=C=CH₂) with non-conjugated double bonds. It exhibits lower stability and distinct reactivity due to the absence of conjugation. Crossed-beam studies show its reaction branching fractions differ significantly from this compound, aligning more with mono-olefins like 1-butene .
  • This compound : Conjugation stabilizes the molecule, enhancing resonance and polymerization efficiency. This structural feature underpins its dominance in industrial applications compared to 1,2-butadiene .
Property This compound 1,2-Butadiene
Structure Conjugated diene Cumulated diene
Boiling Point (°C) -4.4 10.9
Industrial Relevance High (rubber production) Low (limited uses)
Carcinogenicity Confirmed Not classified

Isoprene (2-Methyl-1,3-butadiene)

Isoprene (CAS 78-79-5; C₅H₈) is a methyl-substituted analogue of this compound. Key differences include:

  • Applications : Isoprene is primarily used in natural rubber (polyisoprene), whereas this compound is synthetic.
  • Toxicity: Isoprene is less carcinogenic but shares metabolic pathways with this compound, forming mutagenic epoxides. Comparative toxicology studies suggest isoprene's lower potency in murine models .
  • Reactivity : The methyl group in isoprene reduces polymerization rates but enhances branching in copolymers .
Property This compound Isoprene
Molecular Formula C₄H₆ C₅H₈
Tg of Polymer (°C) -90 (cis-1,4-BR) -70 (natural rubber)
Carcinogenicity High Moderate

Substituted Derivatives

Phenyl/Phenethyl-Substituted 1,3-Butadienes

Copolymerization with 1-phenyl-1,3-butadiene (PBD) or 1-phenethyl-1,3-butadiene (PEBD) introduces pendant phenyl groups, raising the glass transition temperature (Tg) of polybutadiene. For example, Tg increases from -90°C (pure BR) to -50°C with 30% PEBD incorporation. However, electron-donating substituents (e.g., methoxy, dimethylamino) hinder polymerization .

2,3-Dimethyl-1,3-butadiene

This derivative (CAS 513-81-5; C₆H₁₀) features methyl groups at C2 and C3, altering steric and electronic properties:

  • Synthesis : Produced via sulfuric acid-catalyzed condensation of trimethylethylene and formaldehyde .
  • Applications: Limited to niche chemical intermediates due to reduced conjugation and reactivity .

Nitro-Functionalized Analogues

Nitro groups (e.g., 1-nitro-1,3-butadiene) enhance electrophilicity, enabling applications in Diels-Alder reactions and pharmaceuticals. Five configurational isomers are documented, with meta-substitution showing optimal stability .

Highly Substituted Derivatives

1,1,4,4-Tetraphenyl-1,3-butadiene

This compound (CAS 1450-63-1; C₂₈H₂₂) is a fluorophore used in scintillators and electroluminescent devices. Its extended conjugation and phenyl substituents shift emission to blue wavelengths, contrasting with this compound’s non-luminescent nature .

Research and Development Trends

  • Catalysis: MgO/SiO₂ mixed oxides improve ethanol-to-butadiene conversion yields to 85–95 mol% .
  • Toxicology : Ongoing studies compare this compound and isoprene metabolites to refine occupational exposure limits .
  • Functional Polymers : Substituted 1,3-butadienes are explored for stimuli-responsive materials and high-Tg elastomers .

Biological Activity

1,3-Butadiene (C4H6) is a colorless gas with a slightly sweet odor, primarily used in the production of synthetic rubber and plastics. Its biological activity has been extensively studied due to its potential health risks, particularly concerning carcinogenicity and other toxicological effects. This article provides a detailed overview of the biological activity of this compound, supported by data tables and case studies.

Toxicological Profile

This compound exhibits low acute toxicity; however, chronic exposure has been linked to significant health risks. According to the Agency for Toxic Substances and Disease Registry (ATSDR), long-term exposure to concentrations as low as 625 ppm has resulted in increased mortality in laboratory animals, primarily due to cancer . Notably, the International Agency for Research on Cancer (IARC) has classified this compound as a Group 1 carcinogen based on sufficient evidence linking it to leukemia and other myeloid neoplasms .

Table 1: Summary of Toxicological Findings

Study ReferenceExposure Level (ppm)DurationKey Findings
Cowles et al. (1994)625 - 1,25061 weeksIncreased mortality due to cancer
Carpenter et al. (1944)Up to 6,7008 monthsNo blood dyscrasias found
Irons et al. (1986)1,2506-24 weeksMacrocytic megaloblastic anemia observed
NTP (1993)625 - 1,250VariableThymus weight reduction and spleen weight increase

Hematological Effects

Research indicates that exposure to high concentrations of this compound can lead to hematological abnormalities. In a study involving B6C3F1 mice exposed to 1,250 ppm for extended periods, macrocytic megaloblastic anemia was observed alongside reduced red blood cell counts and hemoglobin concentration .

Immunological Effects

Immunological changes have also been documented following exposure to this compound. A study showed that after exposure to 1,250 ppm for six weeks, there was suppression of cytotoxic T-lymphocyte generation in mice. This effect was reversible after a subsequent period without exposure . Histological examinations revealed decreased spleen cellularity after prolonged exposure.

Neurological Effects

Neurological assessments conducted on human subjects inhaling varying concentrations of this compound indicated psychomotor response impairments at higher concentrations (2,000 - 8,000 ppm) . These findings raise concerns about the neurotoxic potential of the compound.

Case Studies

Several case studies highlight the risks associated with occupational exposure to this compound:

  • Case Study: Rubber Manufacturing Workers : A cohort study involving workers in butadiene rubber manufacturing plants revealed a statistically significant increase in leukemia cases compared to the general population. The study established a dose-response relationship between exposure levels and the incidence of chronic myeloid leukemia (CML) .
  • Case Study: Structural Firefighters : Research indicated that structural firefighters are exposed to elevated levels of volatile organic compounds (VOCs), including this compound. A meta-regression analysis confirmed significant increases in PAH concentrations correlating with longer exposure durations .

Environmental Exposure

Environmental studies have shown that while inhalation is the primary route of exposure for humans, there is also potential for oral exposure through contaminated water sources or food packaging materials . The EPA has reported that wastewater treatment processes can remove approximately 97% of this compound from water sources.

Table 2: Environmental Exposure Pathways

Exposure RouteDescription
InhalationPrimary route; significant health risks documented
OralLow levels found in food packaging; minimal risk compared to inhalation
DermalPotential exposure during industrial processes

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling 1,3-butadiene in laboratory environments?

Researchers must prioritize minimizing peroxide formation, which occurs even in small quantities over time. Use non-reactive containers (e.g., stainless steel) and store samples in cool, ventilated areas. Respiratory protection (e.g., NIOSH-approved respirators) and impermeable gloves are mandatory for airborne exposure ≥1 ppm. Emergency procedures should align with supplier SDS guidelines, including vapor suppression and leak containment . Training on OSHA 29 CFR § 1910.1051(h)(5)(ii) is essential for compliance with exposure limits and PPE requirements .

Q. How do researchers validate exposure levels in occupational studies on this compound?

Standard methods include active air sampling using adsorbent tubes (e.g., charcoal) followed by gas chromatography-mass spectrometry (GC-MS). Calibration against NIOSH Method 1024 ensures accuracy. Dose-response models require ≥3 exposure tiers (e.g., low, medium, high) derived from quantitative measurements, as outlined in EPA systematic review protocols . Epidemiological studies should incorporate validated exposure estimates, such as those from the 2004 TCEQ-reviewed cohort, to reduce bias .

Q. What physicochemical properties of this compound are critical for experimental design?

Key properties include vapor pressure (2.4 atm at 25°C), flammability range (2–12% in air), and solubility in water (735 mg/L at 25°C). Researchers must account for its low boiling point (−4.4°C) to prevent unintended volatilization. Thermodynamic data (e.g., ΔfH°gas = 111.9 kJ/mol) are essential for kinetic modeling, available via NIST Chemistry WebBook .

Advanced Research Questions

Q. How do species-specific metabolic pathways explain divergent carcinogenicity outcomes between mice and rats?

Mice exhibit higher CYP2E1-mediated oxidation of this compound to genotoxic epoxides (e.g., butadiene diepoxide), while rats detoxify these metabolites more efficiently via glutathione conjugation. Advanced studies use isotope-labeled tracers and LC-MS/MS to quantify interspecies differences in metabolic flux. Human risk assessments must integrate these findings with biomarkers like hemoglobin adducts in exposed workers .

Q. What methodologies address contradictions in genotoxicity data between in vitro and in vivo models?

Discrepancies arise from artificial metabolic activation systems (e.g., S9 mix) in vitro versus tissue-specific detoxification in vivo. Researchers should employ humanized mouse models or 3D organoids with CRISPR-edited CYP enzymes to mimic human metabolism. Meta-analyses of occupational studies, such as those cited by IARC, can reconcile conflicting datasets .

Q. Which catalytic systems show promise for sustainable this compound production from bio-based feedstocks?

The GREEN-B2B-2 project demonstrates acid-catalyzed dehydration of microbially derived 1,3-butanediol (from lignocellulosic waste) as a scalable method. Zeolite catalysts (e.g., Ta-BEA) achieve 80% selectivity in ethanol-to-butadiene conversion but require doping with MgO to mitigate coking. Operando DRIFTS-MS studies reveal Lewis acid sites’ role in stabilizing intermediates .

Q. Methodological Guidance

Q. How should researchers design dose-response analyses for this compound carcinogenicity?

Prioritize longitudinal cohort studies with ≥10 years of follow-up, using updated exposure estimates (e.g., TCEQ’s 2004 data over older EPA studies). Apply benchmark dose (BMD) modeling with a log-normal distribution for leukemia incidence. Sensitivity analyses must address confounding factors like co-exposure to styrene .

Q. What strategies improve reproducibility in this compound gas-phase reaction studies?

Use pulsed-laser photolysis coupled with cavity ring-down spectroscopy (CRDS) to monitor transient intermediates (e.g., butadiene ozonolysis products). Standardize reactor materials (quartz or Teflon-coated) to minimize wall reactions. Reference NIST’s thermochemical databases for validation .

Q. Data Sources and Validation

  • Toxicity Assessments : TCEQ’s 9.1 ppb screening level (2008) supersedes EPA’s earlier thresholds due to improved exposure modeling .
  • Chemical Properties : NIST provides validated data on enthalpy, entropy, and phase transitions .
  • Epidemiological Data : Health Canada’s 2003 review highlights leukemia risks in workers with cumulative exposures >45 ppm-years .

Properties

IUPAC Name

buta-1,3-diene
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InChI

InChI=1S/C4H6/c1-3-4-2/h3-4H,1-2H2
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InChI Key

KAKZBPTYRLMSJV-UHFFFAOYSA-N
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Canonical SMILES

C=CC=C
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Molecular Formula

C4H6, Array, CH2CHCHCH2
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Related CAS

31567-90-5, 29406-96-0, 9003-17-2, 26952-74-9, 16422-75-6
Record name Syndiotactic polybutadiene
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Record name Polybutadiene
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DSSTOX Substance ID

DTXSID3020203
Record name 1,3-Butadiene
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Molecular Weight

54.09 g/mol
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Physical Description

Butadiene is a colorless gas with an aromatic odor. It is shipped as a liquefied gas under its vapor pressure. Contact with the liquid can cause frostbite. It is easily ignited. Its vapors are heavier than air and a flame can flash back to the source of leak very easily. It can asphyxiate by the displacement of air. It must be shipped inhibited as butadiene is liable to polymerization. If polymerization occurs in the container, it may violently rupture. Under prolonged exposure to fire or intense heat the containers may rupture violently and rocket. It is used to make synthetic rubber and plastics, and to make other chemicals., Gas or Vapor; Liquid, Colorless gas with a mild aromatic or gasoline-like odor. [Note: A liquid below 24 degrees F. Shipped as a liquefied compressed gas.] Vapor density = 1.87 (heavier than air); [HSDB], Liquid, COLOURLESS COMPRESSED LIQUEFIED GAS WITH CHARACTERISTIC ODOUR., Colorless gas with a mild aromatic or gasoline-like odor., Colorless gas with a mild aromatic or gasoline-like odor. [Note: A liquid below 24 °F. Shipped as a liquefied compressed gas.]
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Boiling Point

24.1 °F at 760 mmHg (NTP, 1992), -4.5 °C, -4 °C, 24 °F
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Record name BUTADIENE (1,3-BUTADIENE)
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Flash Point

-105 °F (NTP, 1992), -105 °F, Gas, -76 °C c.c., -105 °F (liquid), NA (Gas) -105 °F (Liquid)
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Record name BUTADIENE (1,3-BUTADIENE)
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Solubility

Insoluble (NTP, 1992), In water, 735 mg/L at 20 °C, Slightly soluble in methanol, ethanol; soluble in organic solvents such as carbon tetrachloride; alcohol dissolves about 40 vols at room temp., Soluble in ethanol, ether, benzene; very soluble in acetone, 0.735 mg/mL at 25 °C, Solubility in water, g/100ml: 0.1 (none), Insoluble
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Density

0.621 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.6149 g/cu cm at 25 °C, Absolute density, gas at 101.325 kPa at 0 °C: 2.428 kg/cu m; Relative density, gas at 101.325 kPa at 0 °C (air = 1): 1.878; Density, liquid at saturation pressure at 20 °C: 0.621 kg/l; Critical density: 0.245 kg/cu m, Relative density (water = 1): 0.6, 0.621 at 68 °F, 0.65 (Liquid at 24 °F), 1.88(relative gas density)
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Vapor Density

1.87 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 1.87 (Air = 1), Relative vapor density (air = 1): 1.9, 1.88
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Vapor Pressure

1840 mmHg at 70 °F ; 760 mmHg at 23.9 °F (NTP, 1992), 273.6 kPa (2,052 mm Hg) at 25 °C, Vapor pressure, kPa at 20 °C: 245, 2.4 atm
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Impurities

Acetylene is an impurity in the ppm range.
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Color/Form

Colorless gas ... [Note: A liquid below 24 degrees F. Shipped as a liquefied compressed gas]

CAS No.

106-99-0
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Melting Point

-164 °F (NTP, 1992), -108.966 °C, -108.9 °C, -109 °C, -164 °F
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